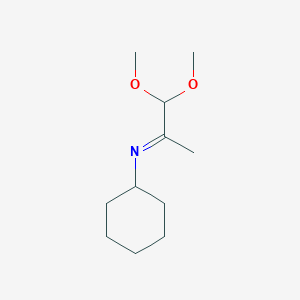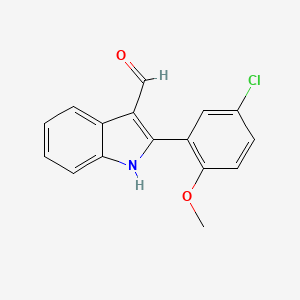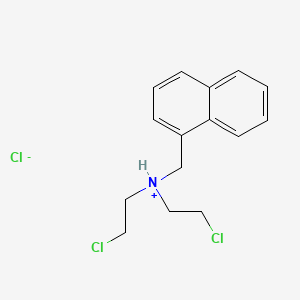
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,9-Trimethyl-3-azoniaspiro(55)undecane iodide is a chemical compound with the molecular formula C₁₃H₂₆IN It is a member of the spiro compound family, characterized by a unique spiro structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide typically involves the reaction of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane with iodine. The reaction is carried out under controlled conditions to ensure the formation of the iodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro(5.5)undecane: A similar spiro compound with different substituents.
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane: The parent compound without the iodide ion.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.
Uniqueness
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide is unique due to its specific spiro structure and the presence of the iodide ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
775-73-5 |
|---|---|
Molekularformel |
C13H26IN |
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
3,3,9-trimethyl-3-azoniaspiro[5.5]undecane;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-12-4-6-13(7-5-12)8-10-14(2,3)11-9-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BPAIPOQNBYDSGI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCC2(CC1)CC[N+](CC2)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)


